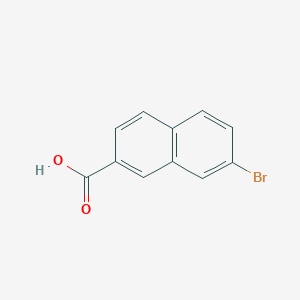

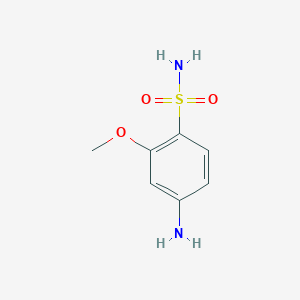

4-Amino-2-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-methoxybenzene-1-sulfonamide (4-AMBS) is a synthetic sulfonamide molecule with a wide range of applications in scientific research. It is used to study the effects of sulfonamides on biochemical and physiological processes, and to explore new avenues of research in drug design, drug delivery, and other areas. 4-AMBS has been found to be a useful tool in studying the mechanisms of action of sulfonamides, as well as their biochemical and physiological effects. It has also been used in the development of new drugs, and in the investigation of potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary targets of 4-Amino-2-methoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folic acid synthesis .

Mode of Action

this compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

The compound affects the biochemical pathways associated with fluid balance and folic acid synthesis . The inhibition of carbonic anhydrase disrupts fluid balance, while the inhibition of dihydropteroate synthetase interferes with folic acid synthesis . The downstream effects of these disruptions can lead to various physiological changes .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of fluid balance and folic acid synthesis at the cellular level . These disruptions can lead to physiological changes and potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, acidic conditions can enhance the compound’s solubility and absorption, while elevated temperatures might affect its stability .

Biochemische Analyse

Biochemical Properties

4-Amino-2-methoxybenzene-1-sulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dihydropteroate synthetase, an enzyme involved in folic acid synthesis . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of folic acid, which is essential for bacterial growth and replication .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dihydropteroate synthetase leads to a decrease in folic acid synthesis, which in turn affects DNA synthesis and cell division . This compound has also been observed to induce changes in gene expression related to folic acid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of dihydropteroate synthetase, binding to the enzyme’s active site and preventing the normal substrate, para-aminobenzoic acid, from binding . This inhibition disrupts the synthesis of folic acid, leading to a cascade of effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of folic acid synthesis and subsequent effects on cell growth and division .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydropteroate synthetase without causing significant toxicity . At higher doses, it can lead to adverse effects such as folic acid deficiency and related health issues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on the enzyme .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthetase, an enzyme that catalyzes a key step in the synthesis of folic acid . By inhibiting this enzyme, the compound disrupts the normal metabolic flux of folic acid, leading to decreased levels of this essential nutrient .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells is crucial for its inhibitory effects on dihydropteroate synthetase and subsequent biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with dihydropteroate synthetase and inhibit its activity, thereby influencing folic acid synthesis and related cellular processes .

Eigenschaften

IUPAC Name |

4-amino-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJNVKDXFQPMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295350 |

Source

|

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252562-09-7 |

Source

|

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)